Bis-PEG6-NHS ester

Protein crosslinking ADC linker design Steric hindrance

Bis-PEG6-NHS ester (CAS 1526718-98-8) is a homobifunctional polyethylene glycol (PEG) crosslinker featuring two N-hydroxysuccinimide (NHS) ester termini bridged by a discrete six-ethylene glycol spacer. With a molecular formula of C24H36N2O14 and a molecular weight of 576.55 g/mol, this compound provides a defined spacer arm length for controlled conjugation chemistry.

Molecular Formula C24H36N2O14
Molecular Weight 576.5 g/mol
Cat. No. B606182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-PEG6-NHS ester
SynonymsBis-PEG6-NHS ester
Molecular FormulaC24H36N2O14
Molecular Weight576.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H36N2O14/c27-19-1-2-20(28)25(19)39-23(31)5-7-33-9-11-35-13-15-37-17-18-38-16-14-36-12-10-34-8-6-24(32)40-26-21(29)3-4-22(26)30/h1-18H2
InChIKeyFDLGRFGWAMAWTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bis-PEG6-NHS Ester: Technical Profile and Procurement-Relevant Specifications


Bis-PEG6-NHS ester (CAS 1526718-98-8) is a homobifunctional polyethylene glycol (PEG) crosslinker featuring two N-hydroxysuccinimide (NHS) ester termini bridged by a discrete six-ethylene glycol spacer . With a molecular formula of C24H36N2O14 and a molecular weight of 576.55 g/mol, this compound provides a defined spacer arm length for controlled conjugation chemistry . The NHS ester moieties facilitate efficient, irreversible amide bond formation with primary amines under mild aqueous conditions (pH 7-9), while the PEG6 backbone confers enhanced aqueous solubility and reduced immunogenicity compared to non-PEGylated alternatives . Bis-PEG6-NHS ester is widely employed in antibody-drug conjugate (ADC) synthesis, PROTAC development, protein crosslinking, and surface functionalization applications .

Why Bis-PEG6-NHS Ester Cannot Be Replaced by Arbitrary PEG-NHS Crosslinkers


Homobifunctional NHS-PEG crosslinkers are not functionally interchangeable due to profound differences in spacer length, defined molecular architecture, and resultant conjugate properties. While all members of this class react with primary amines, the PEG spacer length dictates critical performance parameters including hydrodynamic radius, steric accessibility of target epitopes, and aqueous solubility [1]. Shorter linkers (e.g., PEG3-PEG5) may fail to bridge distal binding sites in large protein complexes, while excessively long spacers (e.g., PEG13-PEG25) can introduce unwanted conformational flexibility that compromises conjugate stability or obscures binding interfaces . Furthermore, many commercial PEG reagents consist of heterogeneous polymer distributions, introducing batch-to-batch variability that undermines reproducibility in quantitative crosslinking studies. Bis-PEG6-NHS ester, as a discrete, single-molecular-weight compound, offers a defined spacer arm that occupies a critical middle ground, providing sufficient reach to minimize steric hindrance without introducing excessive bulk that could perturb native protein structure or function .

Bis-PEG6-NHS Ester: Quantitative Differentiation Against Closest Analogs


Spacer Length Optimization: PEG6 Balances Reach and Molecular Footprint

Bis-PEG6-NHS ester provides a spacer arm of approximately 6 ethylene glycol units (estimated 20-25 Å extended length), which is significantly longer than PEG5-based crosslinkers (17-21 Å) yet substantially more compact than PEG13 linkers (≥50 Å). This intermediate length is critical for applications where the crosslinker must bridge two reactive amines while minimizing perturbation to native protein conformation or antigen-binding domains [1]. Shorter linkers such as Bis-PEG5-NHS ester (532.50 g/mol, ~21.7 Å) may impose steric constraints that reduce crosslinking efficiency for large proteins, whereas longer linkers like Bis-PEG13-NHS ester (884.92 g/mol, ~50.1 Å) can introduce excessive flexibility that complicates structural interpretation . The PEG6 spacer occupies a pragmatic middle ground that balances bridging capability with conformational restraint .

Protein crosslinking ADC linker design Steric hindrance

Defined Molecular Weight vs. Heterogeneous PEG Mixtures: Reproducibility Advantage

Unlike many commercial PEG reagents that consist of polydisperse mixtures with a range of chain lengths centered around an average molecular weight, Bis-PEG6-NHS ester is a homogeneous, single-molecular-weight compound with a precisely defined formula (C24H36N2O14) and exact mass (576.55 g/mol) . This discrete architecture eliminates the inherent variability introduced by heterogeneous PEG distributions, ensuring that every crosslinking event occurs at a consistent spacer distance. In contrast, heterogenous PEG reagents produce a distribution of conjugate species with varying hydrodynamic radii and stoichiometries, complicating downstream analytical characterization and reducing experimental reproducibility . For applications requiring precise control over crosslinker-to-protein ratios—such as quantitative mass spectrometry, structural biology, or regulated biopharmaceutical manufacturing—the defined nature of Bis-PEG6-NHS ester provides a critical quality attribute that polydisperse alternatives cannot match .

Quantitative crosslinking Batch-to-batch consistency Analytical characterization

Aqueous Solubility Advantage Over Non-PEGylated Crosslinkers

The PEG6 spacer of Bis-PEG6-NHS ester imparts significant water solubility, enabling efficient conjugation reactions in physiological buffers without the need for organic co-solvents that can denature sensitive biomolecules. This contrasts sharply with non-PEGylated crosslinkers such as disuccinimidyl suberate (DSS), which are sparingly soluble in aqueous media and typically require DMSO or DMF for dissolution, increasing the risk of protein precipitation or activity loss [1]. While the water-soluble non-PEGylated crosslinker bis(sulfosuccinimidyl) suberate (BS3) exists, its charged sulfonate groups can alter the native electrostatic environment of the conjugated protein. Bis-PEG6-NHS ester provides a neutral, hydrophilic alternative that maintains conjugate solubility without introducing extraneous charge . Additionally, the PEG6 chain reduces the propensity for protein aggregation often observed with shorter, more rigid crosslinkers [2].

Protein conjugation Aqueous reaction conditions Aggregation prevention

Molecular Weight and Size Profile: Minimal Impact on Conjugate Properties

With a molecular weight of 576.55 g/mol, Bis-PEG6-NHS ester is significantly smaller than longer PEG-NHS crosslinkers such as Bis-PEG13-NHS ester (884.92 g/mol) and Bis-PEG25-NHS ester (1413.55 g/mol) . This reduced molecular footprint is particularly advantageous in applications where the size of the conjugated entity must be carefully controlled, such as antibody-drug conjugate (ADC) development. Excessive linker mass can alter the pharmacokinetic profile of an antibody, potentially affecting tumor penetration, clearance rate, and FcRn-mediated recycling . In contrast, the modest molecular weight of Bis-PEG6-NHS ester minimizes its contribution to the overall size of the conjugate, thereby reducing the risk of unintended alterations to biodistribution or target binding affinity. This property is critical when modifying antibodies or other therapeutic proteins where maintaining native-like behavior is paramount.

ADC linker selection Pharmacokinetics Antibody modification

Bis-PEG6-NHS Ester: Evidence-Based Application Scenarios for Procurement Decisions


Antibody-Drug Conjugate (ADC) Linker for Balanced Payload Attachment

Bis-PEG6-NHS ester serves as a cleavable or non-cleavable linker in ADC synthesis, bridging the antibody and cytotoxic payload. Its intermediate PEG6 spacer length (approximately 20-25 Å) provides sufficient reach to conjugate drug molecules to surface-exposed lysine residues while minimizing the risk of steric occlusion of the antigen-binding site. The moderate molecular weight (576.55 g/mol) limits the linker's contribution to overall conjugate size, reducing the potential for altered pharmacokinetics that can arise with longer PEG linkers . The defined, homogeneous nature of the compound ensures consistent drug-to-antibody ratio (DAR) and facilitates analytical characterization for regulatory submissions .

PROTAC Linker for Ternary Complex Formation

In PROTAC (Proteolysis Targeting Chimera) development, Bis-PEG6-NHS ester functions as a linker connecting an E3 ligase ligand to a target protein ligand. The PEG6 spacer provides an optimal length and flexibility profile to facilitate formation of the ternary complex (target:PROTAC:E3 ligase) required for ubiquitination and subsequent proteasomal degradation. Shorter linkers (e.g., PEG3-PEG5) may not provide sufficient reach to accommodate the steric bulk of both protein binding partners, while excessively long linkers (e.g., PEG13+) can introduce conformational entropy that reduces degradation efficiency [1]. The discrete molecular weight of Bis-PEG6-NHS ester ensures that each PROTAC molecule has an identical linker length, improving structure-activity relationship (SAR) interpretation and batch consistency .

Protein Crosslinking for Structural Biology and Interaction Mapping

For chemical crosslinking coupled with mass spectrometry (XL-MS) or low-resolution 3D structural studies, Bis-PEG6-NHS ester provides a defined spacer arm that enables accurate distance constraints for computational modeling. The homogeneous nature of the compound eliminates the ambiguity introduced by polydisperse PEG crosslinkers, where a distribution of spacer lengths complicates identification of crosslinked peptides and interpretation of distance restraints. The water solubility of Bis-PEG6-NHS ester permits crosslinking in native, physiologically relevant buffer conditions, preserving protein complex architecture and minimizing artifacts associated with organic co-solvents [2]. The moderate spacer length is well-suited for probing protein-protein interfaces in complexes up to ~200 kDa.

Surface Functionalization of Nanoparticles and Biosensors

Bis-PEG6-NHS ester is employed to functionalize amine-containing surfaces (e.g., aminated nanoparticles, sensor chips, or hydrogels) with reactive NHS handles for subsequent biomolecule immobilization. The PEG6 spacer provides a hydrophilic, non-fouling layer that reduces non-specific protein adsorption while maintaining accessibility of the conjugated ligand. The defined length of the PEG6 chain ensures a uniform presentation of immobilized biomolecules, which is critical for quantitative biosensing applications where signal reproducibility depends on consistent surface density and orientation . The water solubility of the reagent facilitates direct coupling in aqueous buffers, streamlining surface modification protocols and reducing the need for solvent exchange steps.

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